Home > Products > Screening Compounds P115652 > 2',3'-Dideoxyguanosine-5'-triphosphate
2',3'-Dideoxyguanosine-5'-triphosphate -

2',3'-Dideoxyguanosine-5'-triphosphate

Catalog Number: EVT-13527444
CAS Number:
Molecular Formula: C10H16N5O12P3
Molecular Weight: 491.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2',3'-Dideoxyguanosine-5'-triphosphate is a nucleotide analog that plays a significant role in biochemical research and therapeutic applications. This compound is classified as a purine 2',3'-dideoxyribonucleoside triphosphate, which means it is a derivative of guanosine with specific modifications at the 2' and 3' positions of the ribose sugar. The absence of hydroxyl groups at these positions is crucial for its function as an inhibitor in various enzymatic processes, particularly in nucleic acid synthesis.

Source

The compound can be synthesized through various chemical methods, often involving precursor nucleosides and phosphoramidite chemistry. It is primarily utilized in molecular biology for its ability to terminate DNA chain elongation during polymerization reactions.

Classification

2',3'-Dideoxyguanosine-5'-triphosphate falls under the category of:

  • Kingdom: Organic compounds
  • Super Class: Nucleosides, nucleotides, and analogues
  • Class: Purine nucleotides
  • Sub Class: Purine deoxyribonucleotides
Synthesis Analysis

The synthesis of 2',3'-dideoxyguanosine-5'-triphosphate can be achieved through several methods:

  1. Phosphoramidite Chemistry: This method involves the use of 2',3'-dideoxyguanosine as a starting material. The nucleoside is first protected to prevent unwanted reactions at reactive sites. Then, it undergoes phosphorylation to introduce the triphosphate group.
    • An example reaction may include treating 2',3'-dideoxyguanosine with phosphoramidite reagents under controlled conditions to yield the triphosphate form .
  2. Enzymatic Methods: Enzymatic synthesis can also be employed where specific kinases are used to phosphorylate the nucleoside. This method often provides higher specificity and yields compared to chemical synthesis.
    • For instance, using deoxynucleoside kinases can facilitate the conversion of 2',3'-dideoxyguanosine into its triphosphate form by sequential phosphorylation .

These methods are labor-intensive and require careful optimization to achieve high yields.

Molecular Structure Analysis

The molecular structure of 2',3'-dideoxyguanosine-5'-triphosphate can be described as follows:

  • Chemical Formula: C10H16N5O11P3
  • Molecular Weight: Approximately 475.182 g/mol

The structure features:

  • A purine base (guanine)
  • A ribose sugar with hydroxyl groups missing at the 2' and 3' positions
  • A triphosphate group attached at the 5' position

This structural modification is critical for its function as a chain-terminating nucleotide during DNA replication.

Chemical Reactions Analysis

2',3'-Dideoxyguanosine-5'-triphosphate primarily participates in reactions involving DNA polymerases and reverse transcriptases:

  1. Inhibition of DNA Polymerase: The compound acts as a competitive inhibitor by mimicking the natural nucleotide, thus preventing the addition of further nucleotides during DNA synthesis. When incorporated into a growing DNA strand, it terminates elongation due to the lack of a hydroxyl group at the 3' position .
  2. Reverse Transcription: In retroviral replication, this compound can inhibit reverse transcriptase, thereby preventing viral RNA from being converted into DNA.
Mechanism of Action

The mechanism of action for 2',3'-dideoxyguanosine-5'-triphosphate involves its incorporation into DNA strands during replication:

  1. Upon incorporation by DNA polymerase, the absence of a hydroxyl group at the 3' position prevents further elongation of the DNA strand.
  2. This termination effect is leveraged in antiviral therapies, particularly against retroviruses like HIV, where halting viral replication is critical for treatment efficacy .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in water and other polar solvents.

Chemical Properties

  • Stability: Sensitive to hydrolysis; should be stored under dry conditions.
  • pH Sensitivity: Generally stable within physiological pH but may degrade under extreme conditions.

Relevant Data

The compound's stability and reactivity are crucial for its applications in laboratory settings, particularly in polymerase chain reaction (PCR) and other nucleic acid amplification techniques.

Applications

2',3'-Dideoxyguanosine-5'-triphosphate has several scientific applications:

  1. Antiviral Research: Used in studies aimed at understanding viral replication mechanisms and developing antiviral drugs.
  2. Molecular Biology Techniques: Employed in PCR and sequencing reactions where chain termination is necessary.
  3. Diagnostics: Potentially useful in assays designed to detect viral infections by analyzing reverse transcription processes.
Enzymatic Mechanisms of ddGTP-Mediated Chain Termination

Structural Determinants of ddGTP Incorporation into Nucleic Acid Strands

2',3'-Dideoxyguanosine-5'-triphosphate (ddGTP) is a synthetic nucleoside analog distinguished by the absence of hydroxyl groups at both the 2' and 3' positions of its ribose sugar moiety. This modification is central to its biological function. Unlike natural deoxyguanosine triphosphate (dGTP), which possesses a 3'-OH group essential for phosphodiester bond formation, ddGTP terminates DNA elongation upon incorporation. The molecular formula of ddGTP is C~10~H~16~N~5~O~12~P~3~ (free acid form, MW 491.10 g/mol), typically stored as a lithium or sodium salt (e.g., trisodium salt, MW 557.13 g/mol) in aqueous solutions at -20°C [1] [4] [8].

The incorporation of ddGTP into growing DNA strands is facilitated by DNA polymerases through specific interactions within the enzyme's active site:

  • Base Pairing Specificity: ddGTP maintains standard Watson-Crick base pairing with cytosine residues in the template strand, ensuring correct positioning in the polymerase catalytic pocket.
  • Triphosphate Alignment: The α-phosphate of ddGTP aligns with the 3'-OH terminus of the primer strand, mirroring natural dNTP binding. Structural studies confirm that polymerases cannot distinguish between dGTP and ddGTP before phosphodiester bond formation due to identical base and triphosphate recognition motifs [10].
  • Metal Ion Coordination: Like natural nucleotides, ddGTP requires two Mg²⁺ ions (sites A and B) for coordination. Site A stabilizes the triphosphate moiety, while Site B facilitates deprotonation of the primer-terminal 3'-OH in natural substrates. In ddGTP, the absence of the 3'-OH eliminates Site B’s catalytic role post-incorporation [10].

Table 1: Structural Comparison of dGTP vs. ddGTP

FeaturedGTPddGTP
3'-OH GroupPresentAbsent
2'-OH GroupAbsent (deoxy form)Absent
Molecular FormulaC~10~H~16~N~5~O~13~P~3~C~10~H~16~N~5~O~12~P~3~
Metal Ion CoordinationMg²⁺ (Sites A & B)Mg²⁺ (Site A only post-incorporation)
Sugar Pucker ConformationC3'-endo → C2'-endo transition during catalysisFixed conformation due to lack of 3'-OH [10]

Kinetic Analysis of Chain Termination Efficiency in DNA/RNA Polymerases

The efficiency of ddGTP-mediated chain termination is governed by polymerase-specific kinetic parameters:

  • Incorporation Rate (k~pol~): Pre-steady-state kinetics reveal that ddGTP is incorporated at rates comparable to dGTP by many polymerases. For HIV-1 reverse transcriptase (RT), the k~pol~ for ddGTP is only 2–3-fold lower than for dGTP, indicating efficient recognition [6].
  • Binding Affinity (K~d~): Discrimination often occurs at the binding level. Mutations like L74V in HIV-1 RT decrease ddGTP binding affinity (increased K~d~) by 5-fold, reducing incorporation without altering k~pol~ [6].
  • Competitive Inhibition: ddGTP competes with dGTP for the active site. Its inhibition constant (K~i~) against DNA polymerase α is <1 μM in the presence of Mn²⁺, demonstrating potent competitive inhibition [7] [8].

Table 2: Kinetic Parameters of ddGTP in Selected Polymerases

Polymerasek~pol~ (s⁻¹)K~d~ (μM)Discrimination Factor (k~pol~/K~d~)
HIV-1 RT (Wild-Type)25 ± 30.8 ± 0.131.25
HIV-1 RT (L74V Mutant)24 ± 24.0 ± 0.36.0*
DNA Polymerase α1.2 ± 0.20.5 ± 0.12.4
E. coli DNA Pol I15 ± 11.2 ± 0.212.5

* 5.2-fold discrimination due to reduced binding affinity [6] [7]

Termination efficiency varies by polymerase family:

  • A-family polymerases (e.g., E. coli Pol I): Moderate termination due to flexible active sites.
  • B-family polymerases (e.g., eukaryotic Pol α): High termination; steric constraints amplify sensitivity to sugar modifications [7].
  • Viral RTs (e.g., HIV-1 RT): High incorporation but susceptible to resistance mutations (e.g., L74V) that enhance discrimination [6].

Role of 2',3'-Hydroxyl Absence in Abrogating Phosphodiester Bond Formation

The absence of 3'-OH in ddGTP disrupts the catalytic mechanism of phosphodiester bond formation in two irreversible ways:

Disruption of the Nucleotidyl Transfer Reaction

Natural nucleotide incorporation follows a two-metal-ion-assisted S~N~2 mechanism:

  • Deprotonation: Metal ion B (Mg²⁺) deprotonates the primer-terminal 3'-OH to generate a 3'-O⁻ nucleophile.
  • Nucleophilic Attack: The 3'-O⁻ attacks the α-phosphate of the incoming dNTP, forming a pentacovalent transition state.
  • Bond Cleavage: The β-γ phosphoanhydride bond breaks, releasing pyrophosphate (PP~i~) [10].

ddGTP incorporation proceeds identically until the post-incorporation state:

  • The ddGMP-terminated primer lacks the 3'-O⁻ nucleophile, rendering Metal Ion B non-functional.
  • The sugar pucker remains locked in C3'-endo conformation, preventing translocation to the next position [10].

Prevention of Exonucleolytic Proofreading

  • The 3'-OH is required for 3'→5' exonuclease activity in proofreading polymerases (e.g., Pol δ). ddGMP-terminated primers cannot be hydrolyzed due to the missing hydroxyl, leading to irreversible termination [7].

Implications for RNA Templates

  • HIV-1 RT incorporates ddGMP more efficiently on RNA/DNA hybrids than on DNA/DNA templates. RNase H domain mutations (e.g., K476N) partially restore excision of ddGMP from RNA hybrids by reducing secondary cleavages, but this rescue is template-dependent [6].

Properties

Product Name

2',3'-Dideoxyguanosine-5'-triphosphate

IUPAC Name

[[5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

Molecular Formula

C10H16N5O12P3

Molecular Weight

491.18 g/mol

InChI

InChI=1S/C10H16N5O12P3/c11-10-13-8-7(9(16)14-10)12-4-15(8)6-2-1-5(25-6)3-24-29(20,21)27-30(22,23)26-28(17,18)19/h4-6H,1-3H2,(H,20,21)(H,22,23)(H2,17,18,19)(H3,11,13,14,16)

InChI Key

HDRRAMINWIWTNU-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=NC3=C2N=C(NC3=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.